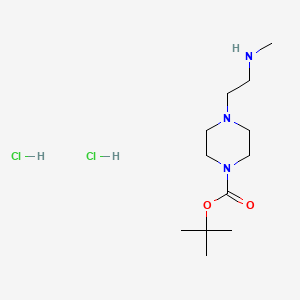

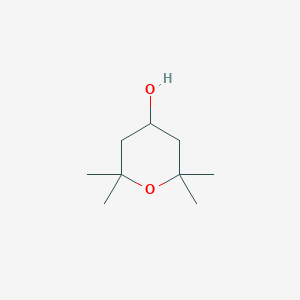

![molecular formula C13H17N3O B1530479 10-甲基-1,2,3,4,4A,5-六氢苯并[B]吡嗪并[1,2-D][1,4]二氮杂卓-6(7H)-酮 CAS No. 1252650-37-5](/img/structure/B1530479.png)

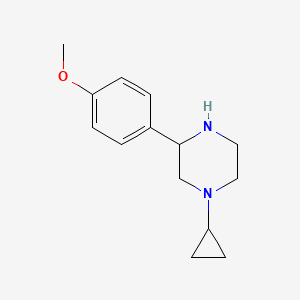

10-甲基-1,2,3,4,4A,5-六氢苯并[B]吡嗪并[1,2-D][1,4]二氮杂卓-6(7H)-酮

描述

This compound is also known as Mirtazapine . It is an a2-Adrenergic blocker and an analog of mianserin . It is used as an antidepressant .

Synthesis Analysis

The synthesis of Mirtazapine was carried out by W. J. Van der Burg . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described . The products are 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino(1,2-a)pyrido[3,2-f]azepine-2-oxide (N-oxide, 7), 1-(3-methylpyridyl-2)-2-phenyl-4-methylpiperazine (deshydroxy compound, 9), and 2-methyl-1,2,3,4,10,14b-hexahydro-10-oxo-benzo[c] pyrazino (1,2-a)pyrido[3,2-f]azepine (oxo compound 11) .Molecular Structure Analysis

The molecular formula of Mirtazapine is C17H19N3 . The molecular weight is 265.35 . The percent composition is C 76.95%, H 7.22%, N 15.84% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mirtazapine have been studied . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described .Physical And Chemical Properties Analysis

Mirtazapine appears as white crystals . It has a melting point of 114-116° . It is soluble in methanol and chloroform .科学研究应用

Treatment of Major Depressive Disorder

Mirtazapine, chemically known as 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one, is primarily used for the treatment of major depressive disorder. It has been effective in several randomized controlled trials compared to placebo and other antidepressants .

Depression Associated with Dementia

Research suggests that mirtazapine may play a role in treating depression that coexists with dementia. It has shown positive clinical reactions in patients suffering from both conditions .

Anxiety and Sleep Disorders

Mirtazapine is also considered for the treatment of anxiety disorders and sleeplessness. Its pharmacological profile indicates potential benefits in these areas .

Weight Management

Patients experiencing weight loss associated with depression or other conditions may benefit from mirtazapine’s effects on weight stabilization .

Cellular Model of Depression

In scientific research, mirtazapine has been used to establish a cellular model of depression through stress induction using cell cultures. This helps study new treatment possibilities for depression .

Treatment Resistant Depression

Combining mirtazapine with serotonin-noradrenaline reuptake inhibitor (SNRI) or selective serotonin reuptake inhibitor (SSRI) antidepressants has been investigated for treatment-resistant depression in primary care settings .

作用机制

Target of Action

The primary target of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one, also known as Mirtazapine, is the presynaptic α2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central nervous system .

Mode of Action

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one acts as a potent antagonist of presynaptic α2 receptors . It also exhibits moderate antagonistic activity against 5-HT (serotonin) receptors .

Biochemical Pathways

The antagonistic action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one on α2-adrenoceptors leads to an increase in the release of norepinephrine and serotonin . This enhances the neurotransmission of these monoamines, which are known to be deficient in depressive states .

Pharmacokinetics

It is known that it is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The increased neurotransmission of norepinephrine and serotonin resulting from the action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one leads to an improvement in mood and reduction in anxiety . This makes it effective as an antidepressant .

Action Environment

The action, efficacy, and stability of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures

未来方向

属性

IUPAC Name |

10-methyl-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-2-3-11-12(6-9)16-5-4-14-8-10(16)7-13(17)15-11/h2-3,6,10,14H,4-5,7-8H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWBTNMXUFIACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC3N2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

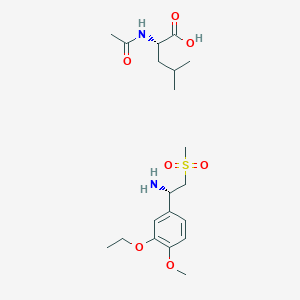

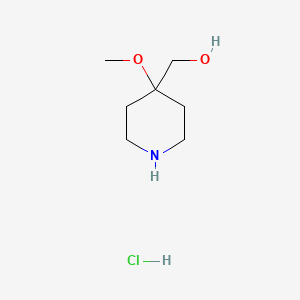

![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)

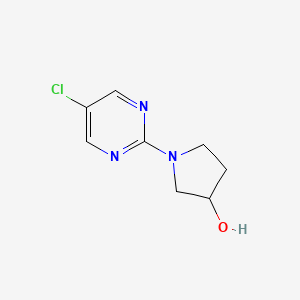

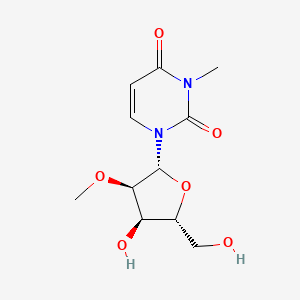

![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)

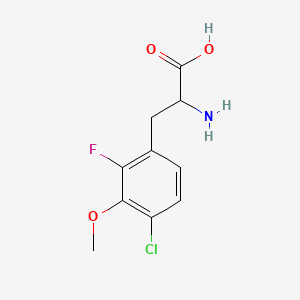

![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)